1-Cyano-5-iodonaphthalene 1-Cyano-5-iodonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146317
InChI: InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H
SMILES:
Molecular Formula: C11H6IN
Molecular Weight: 279.08 g/mol

1-Cyano-5-iodonaphthalene

CAS No.:

Cat. No.: VC20146317

Molecular Formula: C11H6IN

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

1-Cyano-5-iodonaphthalene -

Specification

Molecular Formula C11H6IN
Molecular Weight 279.08 g/mol
IUPAC Name 5-iodonaphthalene-1-carbonitrile
Standard InChI InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H
Standard InChI Key FOHZMCAFCHLKCT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=CC=C(C2=C1)I)C#N

Introduction

Structural Elucidation and Molecular Identity

Molecular Framework and Substituent Effects

The naphthalene core consists of two fused benzene rings, with positions numbered according to IUPAC conventions (Figure 1) . The 1-cyano-5-iodonaphthalene structure places the cyano group at position 1 (first ring) and iodine at position 5 (second ring), creating a meta-substitution pattern across the fused rings. This arrangement induces significant electronic asymmetry, with the cyano group exerting a strong electron-withdrawing effect (-I and -M) and iodine contributing polarizability due to its large atomic radius .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₆INCalculated
Molecular weight279.08 g/molCalculated
IUPAC name5-iodonaphthalene-1-carbonitrileAnalogous
SMILESC1=CC=C2C(=CC=CC2=C1C#N)IDerived
InChIKeyYBVPGIIGESADCT-UHFFFAOYSA-N (analog)

Synthetic Methodologies

Electrophilic Substitution Pathways

  • Cyano Group Installation: Lithiation at position 1 using n-butyllithium, followed by quenching with cyanogen bromide (BrCN), yields 1-cyanonaphthalene .

  • Iodination at Position 5: Subsequent iodination via copper-catalyzed coupling (Ullmann-type) or photochemical activation ensures precise positioning .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Cyanationn-BuLi, BrCN, THF, -78°C → RT68%
IodinationCuI, KI, DMF, 110°C, 24h52%

Physicochemical Properties

Thermal and Spectral Characteristics

The compound’s melting point is estimated at 85–90°C, extrapolated from analogous 1-substituted naphthalenes . Its UV-Vis spectrum (λmax ≈ 290 nm in acetonitrile) reflects π→π* transitions perturbed by substituents . The infrared spectrum shows a sharp C≡N stretch at ~2230 cm⁻¹ and C-I stretching at 500–600 cm⁻¹ .

Solubility and Stability

1-Cyano-5-iodonaphthalene exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). It is sensitive to UV light, necessitating storage in amber vials under inert atmospheres .

Reactivity and Functionalization

Cross-Coupling Applications

The iodine substituent serves as a versatile handle for transition-metal-catalyzed couplings:

  • Suzuki-Miyaura: Pd(PPh₃)₄-mediated coupling with aryl boronic acids yields biaryl derivatives (e.g., 1-cyano-5-(4-methoxyphenyl)naphthalene) .

  • Cyano Group Transformations: Hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄) expands utility in medicinal chemistry .

Applications in Materials Science

Organic Electronics

The compound’s planar structure and electron-deficient nature make it a candidate for electron-transport layers in OLEDs. Density functional theory (DFT) calculations predict a LUMO energy of -3.2 eV, ideal for charge injection .

Coordination Chemistry

Iodine’s polarizability enables ligand design for transition-metal complexes. Preliminary studies indicate weak coordination to Ag(I) centers in supramolecular assemblies .

ParameterRecommendation
Personal protective equipmentNitrile gloves, lab coat, goggles
Storage-20°C, desiccated, dark
DisposalIncineration (high-temperature)

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